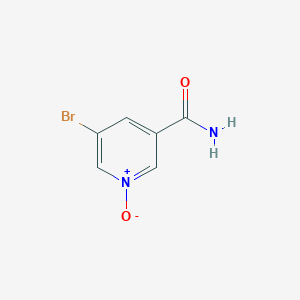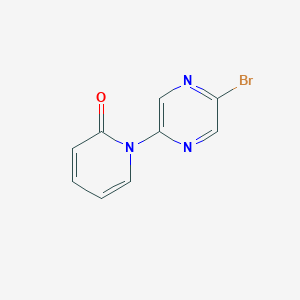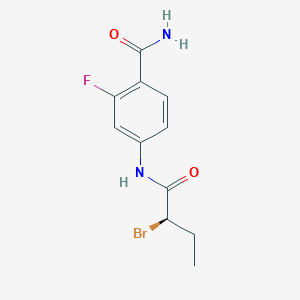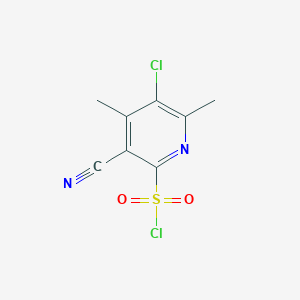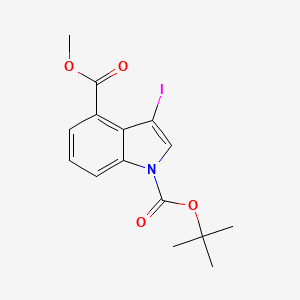
1-tert-butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate is a complex organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tert-butyl and methyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different indole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be performed using hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and catalysts like palladium or nickel.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound can be used in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-tert-butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The specific mechanism may vary depending on the derivative and its application.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of the tert-butyl and methyl groups. Similar compounds include:
1-tert-Butyl 3-iodo-1H-indole-1-carboxylate: Lacks the 4-methyl group.
1-Methyl 3-iodo-1H-indole-1-carboxylate: Lacks the tert-butyl group.
3-Iodo-1H-indole-1-carboxylate: Lacks both the tert-butyl and methyl groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C15H16INO4 |
|---|---|
Molekulargewicht |
401.20 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl 3-iodoindole-1,4-dicarboxylate |
InChI |
InChI=1S/C15H16INO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3 |
InChI-Schlüssel |
XMXJGTSJMAHQJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

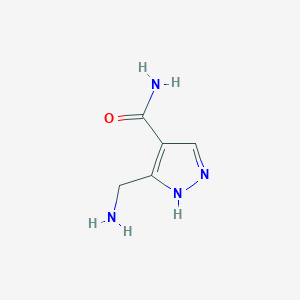
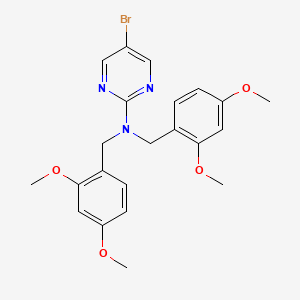
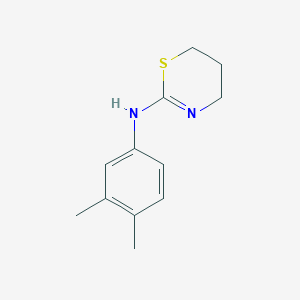

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
